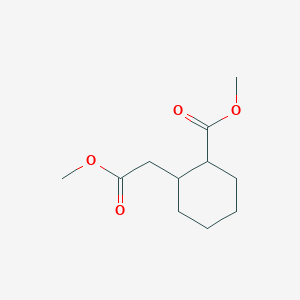

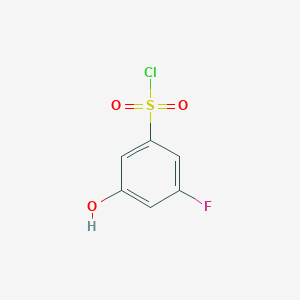

![molecular formula C24H36B2N2O6 B1442591 3,5-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロロ[2,3-b]ピリジン-1-カルボン酸tert-ブチル CAS No. 942070-54-4](/img/structure/B1442591.png)

3,5-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロロ[2,3-b]ピリジン-1-カルボン酸tert-ブチル

説明

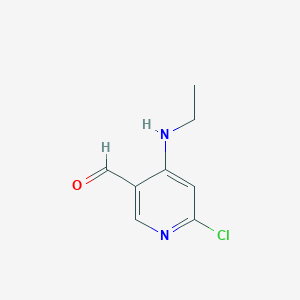

“Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a complex organic compound. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring . The compound also contains two boronic ester groups, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps and the use of various reagents . For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . Attached to this core are two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, which are boronic esters .Chemical Reactions Analysis

The compound’s boronic ester groups make it a potential candidate for Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds, a key step in the synthesis of many complex organic molecules .科学的研究の応用

窒素複素環化合物の合成

窒素複素環化合物は、自然界や生物に広く存在し、その独特の生物活性により重要視されています。 3,5-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロロ[2,3-b]ピリジン-1-カルボン酸tert-ブチルは、これらの化合物の合成、特に医薬品から農業まで幅広い用途を持つインダゾール誘導体の合成における重要な中間体として役立ちます .

抗癌剤の開発

この化合物を使用して合成されたインダゾール誘導体は、抗癌作用を示すことが報告されています。 鈴木-宮浦カップリングなどの反応によるインダゾール構造の修飾能力は、新しい抗癌剤の開発における貴重な前駆体となっています .

抗ウイルス研究

この化合物の誘導体は、抗ウイルス研究でも有望です。 インダゾールコアを修飾することで、研究者は様々なウイルス感染に対する潜在的な効力を持つ分子を開発することができます .

抗菌および抗原虫作用

インダゾール誘導体の抗菌および抗原虫効果は、この化合物を細菌および原虫感染症の治療法の創出における重要な中間体として位置付けています .

農薬

医療用途に加えて、この化合物の誘導体は殺虫剤および除草剤活性を示し、新しい農薬の開発において注目されています .

光電気材料研究

この化合物は光電気活性であるため、エネルギー分野、特に様々な技術で使用できる光電気材料の開発における潜在的な用途が検討されています .

作用機序

Target of Action

Similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s known that compounds containing the 1,3,2-dioxaborolane group can undergo borylation reactions .

Biochemical Pathways

Similar compounds have been involved in suzuki-miyaura coupling reactions .

Result of Action

It’s known that similar compounds serve as important intermediates in the synthesis of various biologically active compounds .

Action Environment

It’s recommended to handle this compound under a chemical fume hood .

特性

IUPAC Name |

tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36B2N2O6/c1-20(2,3)30-19(29)28-14-17(26-33-23(8,9)24(10,11)34-26)16-12-15(13-27-18(16)28)25-31-21(4,5)22(6,7)32-25/h12-14H,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUMXGFVYQHELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3B4OC(C(O4)(C)C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36B2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718239 | |

| Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942070-54-4 | |

| Record name | 1,1-Dimethylethyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)